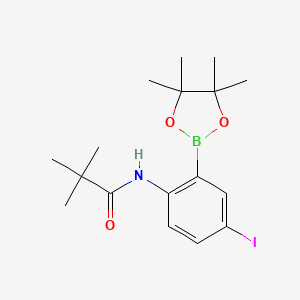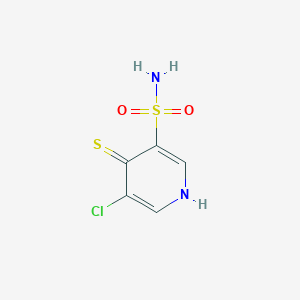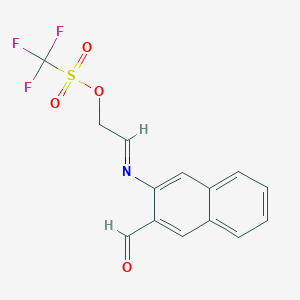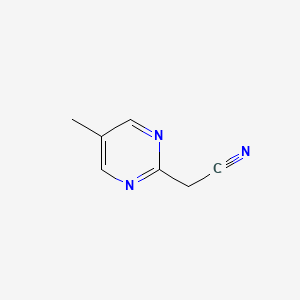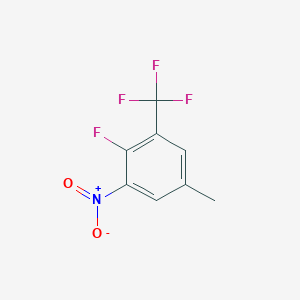
2-Fluoro-3-nitro-5-methylbenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine, methyl, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the nitration of 2-fluoro-5-methyl-3-(trifluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Another approach involves the use of Friedel-Crafts acylation followed by nitration. In this method, 2-fluoro-5-methylbenzene is first acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acylated product is then nitrated to introduce the nitro group.
Industrial Production Methods
Industrial production of 2-fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene often involves large-scale nitration processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of undesired by-products. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-fluoro-5-methyl-1-amino-3-(trifluoromethyl)benzene.
Substitution: 2-amino-5-methyl-1-nitro-3-(trifluoromethyl)benzene.
Oxidation: 2-fluoro-5-carboxy-1-nitro-3-(trifluoromethyl)benzene.
Scientific Research Applications
2-fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and trifluoromethyl groups can enhance the compound’s ability to interact with biological targets.
Medicine: Explored as a potential lead compound in drug discovery. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-methyl-1-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-fluoro-1-nitro-3-(trifluoromethyl)benzene: Similar structure but with different positioning of the methyl group, affecting its reactivity and applications.
4-chloro-1-nitro-2-(trifluoromethyl)benzene:
Uniqueness
2-fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene is unique due to the combination of its substituents. The presence of both fluorine and trifluoromethyl groups can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.
Properties
Molecular Formula |
C8H5F4NO2 |
|---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
2-fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4NO2/c1-4-2-5(8(10,11)12)7(9)6(3-4)13(14)15/h2-3H,1H3 |
InChI Key |
JHEPYEXKEPQPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




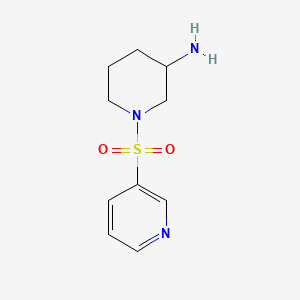
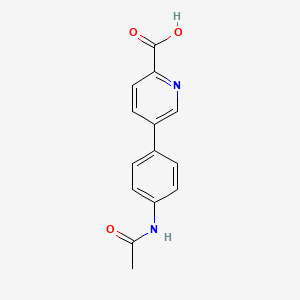
![2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12998970.png)
![5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12998981.png)
![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol](/img/structure/B12998985.png)
